molecular formula C17H12N2O B13797973 4-(3-Phenoxyphenyl)-1H-pyrrole-3-carbonitrile CAS No. 87388-16-7

4-(3-Phenoxyphenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B13797973
CAS No.: 87388-16-7
M. Wt: 260.29 g/mol
InChI Key: JLEXNBOKZHQVNX-UHFFFAOYSA-N
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Description

4-(3-Phenoxyphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that features a pyrrole ring substituted with a phenoxyphenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenoxyphenyl)-1H-pyrrole-3-carbonitrile typically involves the reaction of 3-phenoxybenzaldehyde with a suitable pyrrole precursor under specific conditions. One common method involves the use of a base-catalyzed condensation reaction, followed by cyclization and nitrile formation. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenoxyphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyphenyl ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenoxyphenyl ring.

Scientific Research Applications

4-(3-Phenoxyphenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Phenoxyphenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound shares a similar phenoxyphenyl structure but differs in the heterocyclic core and functional groups.

    4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol: Another compound with a phenoxyphenyl group, but with different heterocyclic and functional groups.

Uniqueness

4-(3-Phenoxyphenyl)-1H-pyrrole-3-carbonitrile is unique due to its specific combination of a pyrrole ring, phenoxyphenyl group, and nitrile functionality. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

87388-16-7

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

4-(3-phenoxyphenyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C17H12N2O/c18-10-14-11-19-12-17(14)13-5-4-8-16(9-13)20-15-6-2-1-3-7-15/h1-9,11-12,19H

InChI Key

JLEXNBOKZHQVNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=CNC=C3C#N

Origin of Product

United States

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